molecular formula C6H11NO2 B7721119 h-beta-cyclopropyl-l-ala-oh

h-beta-cyclopropyl-l-ala-oh

Cat. No.: B7721119
M. Wt: 129.16 g/mol
InChI Key: XGUXJMWPVJQIHI-YFKPBYRVSA-N
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Description

H-β-Cyclopropyl-L-Ala-OH (β-Cyclopropyl-L-alanine) is a non-proteinogenic amino acid derivative characterized by a cyclopropyl substituent at the β-position of the alanine backbone. Its molecular formula is C₆H₁₁NO₂, with a molar mass of 129.16 g/mol and CAS number 102735-53-5 . The compound exists as a white crystalline powder with a predicted density of 1.218 g/cm³ and a boiling point of 258.0±23.0 °C. It exhibits a pKa of 2.32±0.10, indicating moderate acidity, and a refractive index of 1.496 . Notably, its cyclopropyl group confers structural rigidity, making it valuable in peptide synthesis and medicinal chemistry for modulating conformational stability . However, it carries a toxicity hazard (Xn classification) and requires careful handling due to harmful effects if ingested (Risk Code 22) .

Properties

IUPAC Name

(2S)-2-azaniumyl-3-cyclopropylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUXJMWPVJQIHI-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Commercial pricing for the D-form is significantly higher (e.g., 250 mg at ¥43,500 vs. ¥25,000 for the L-form), reflecting synthetic complexity .

Substituent Effects : Replacing cyclopropyl with 3-benzothienyl (CAS 111139-55-0) increases molecular weight (229.28 g/mol ) and introduces aromaticity, which may enhance π-π stacking in drug design but reduce solubility .

Peptide Backbone Integration : Cyclopropane-containing peptides like HCl·H-[Ala-(–)-β-ACC]₄-Ala-OH exhibit restricted conformational flexibility, making them ideal for studying secondary structures in ααα-peptides .

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